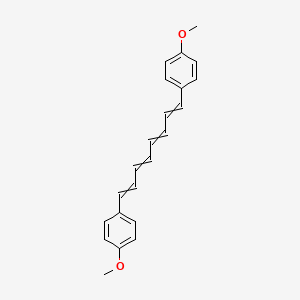
1,1'-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) is a complex organic compound characterized by its unique structure, which includes a conjugated tetraene backbone and two methoxybenzene groups
准备方法
The synthesis of 1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) can be achieved through several methods:
Wittig Condensation: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, the appropriate phosphonium ylide and aldehyde precursors are used under controlled conditions to yield the desired tetraene structure.
Dehydrobromination: Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, dehydrobromination of suitable dibromo precursors can lead to the formation of the conjugated tetraene system.
Hofmann Elimination: This method involves the elimination of a quaternary ammonium salt to form an alkene.
化学反应分析
1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of diketone or carboxylic acid derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the tetraene system into a more saturated hydrocarbon.
科学研究应用
1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) has several scientific research applications:
Materials Science: The compound’s conjugated system makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Its unique electronic properties are being explored for use in organic photovoltaic cells and field-effect transistors.
Biological Studies: The compound’s structure allows it to interact with biological molecules, making it a potential probe for studying biochemical pathways.
作用机制
The mechanism by which 1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) exerts its effects involves its interaction with molecular targets through its conjugated tetraene system. This interaction can lead to changes in electronic properties and reactivity, influencing various biochemical and chemical pathways .
相似化合物的比较
1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) can be compared with other similar compounds such as:
1,8-Diphenyl-1,3,5,7-octatetraene: This compound has a similar tetraene backbone but lacks the methoxy groups, resulting in different electronic properties and reactivity.
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methoxybenzene): This compound has a shorter conjugated system, leading to different applications and reactivity profiles.
属性
CAS 编号 |
82720-18-1 |
|---|---|
分子式 |
C22H22O2 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
1-methoxy-4-[8-(4-methoxyphenyl)octa-1,3,5,7-tetraenyl]benzene |
InChI |
InChI=1S/C22H22O2/c1-23-21-15-11-19(12-16-21)9-7-5-3-4-6-8-10-20-13-17-22(24-2)18-14-20/h3-18H,1-2H3 |
InChI 键 |
WNERHCVLIXRODD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C=CC=CC=CC=CC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


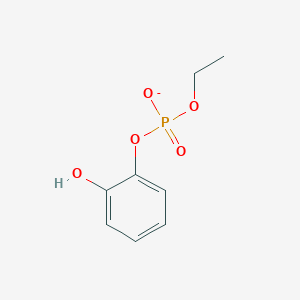
![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)

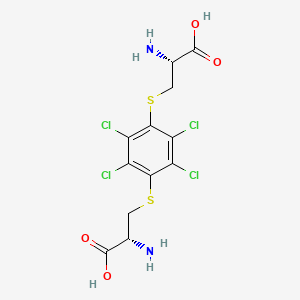
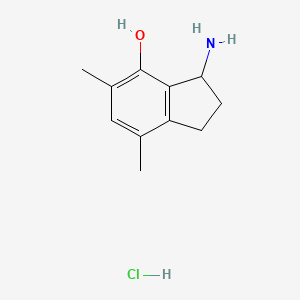

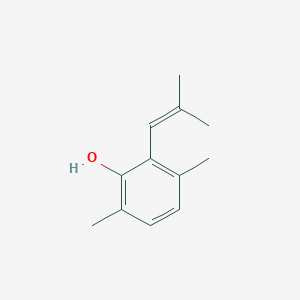
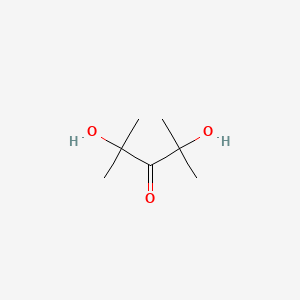
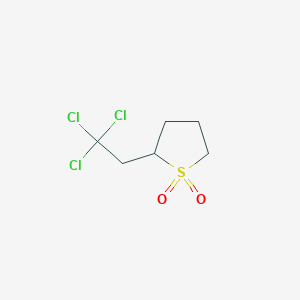
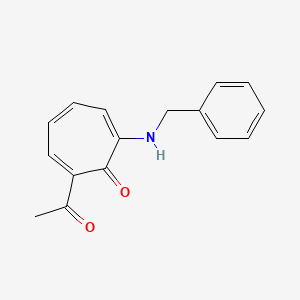
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
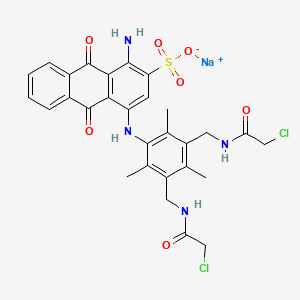
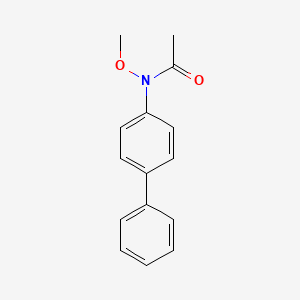
![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)
